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Arachidonic Acid-d11 ethyl ester

Cat. No.: B10853982
M. Wt: 343.6 g/mol
InChI Key: SNXPWYFWAZVIAU-OPXOPKSRSA-N
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Description

The Role of Deuterated Fatty Acid Esters in Advancing Lipidomics Research

Among the various types of stable isotope-labeled standards, deuterated fatty acid esters hold a special significance in lipidomics. Fatty acids and their esters are fundamental components of cellular structures and are involved in a vast array of biological processes. Deuterium-labeled fatty acid esters, where hydrogen atoms are replaced by deuterium (B1214612), are particularly advantageous. clearsynth.com The mass difference between hydrogen and deuterium is significant enough to allow for clear differentiation from the unlabeled analyte in mass spectrometry, yet the chemical properties remain nearly identical, ensuring they accurately mimic the behavior of the target molecule. scioninstruments.com This makes them ideal internal standards for quantitative studies, enabling researchers to track the metabolic fate of fatty acids and their derivatives with high precision. texilajournal.com

Significance of Arachidonic Acid in Eicosanoid Biology and Lipid Metabolism Research

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a vital component of the phospholipids (B1166683) in the cell membranes of mammals. It plays a crucial role in cellular signaling and is the precursor to a large family of potent signaling molecules known as eicosanoids. These include prostaglandins (B1171923), thromboxanes, and leukotrienes, which are involved in a wide range of physiological and pathological processes such as inflammation, immunity, and the central nervous system's function. The release and metabolism of arachidonic acid are tightly controlled processes, and dysregulation is implicated in numerous diseases. Consequently, the study of arachidonic acid and its metabolic pathways is of immense interest in understanding and potentially treating various health conditions.

Chemical Profile: Arachidonic Acid-d11 Ethyl Ester

This compound is a deuterated form of arachidonic acid ethyl ester, specifically designed for use as an internal standard in mass spectrometry-based lipidomics. The "d11" designation indicates that eleven hydrogen atoms on the terminal end of the fatty acid chain have been replaced by deuterium atoms. This high level of deuteration ensures a distinct mass shift from the endogenous compound, facilitating its use in quantitative analysis.

PropertyThis compoundArachidonic acid ethyl ester
Synonyms C20:4 (cis-5,8,11,14)-d11 ethyl ester, Ethyl Arachidonate-d11, Ethyl (cis-5,8,11,14)-eicosatetraenoate-d11C20:4 (cis-5,8,11,14) ethyl ester, Ethyl Arachidonate (B1239269), Ethyl (cis-5,8,11,14)-eicosatetraenoate
Molecular Formula C₂₂H₂₅D₁₁O₂C₂₂H₃₆O₂
Molecular Weight 343.6 g/mol 332.5 g/mol
Formal Name 5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18,19,19,20,20,20-d₁₁ acid, ethyl esterethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Purity ≥99% deuterated forms (d₁-d₁₁)Not Applicable
Primary Application Internal standard for quantification by GC- or LC-MSResearch chemical, source of exogenous arachidonate

Data sourced from commercial suppliers and chemical databases. nih.gov

Detailed Research Findings

The utility of this compound as an internal standard is highlighted in several key research studies, enabling precise and reliable quantification of fatty acid ethyl esters (FAEEs) in complex biological samples.

In a 2019 study by Naoe and colleagues, researchers conducted a comprehensive lipidomic analysis of plasma and nine different tissues in mice following the dietary intake of various polyunsaturated fatty acids, including arachidonic acid ethyl ester. nih.govnih.govbohrium.comresearchgate.net Their work aimed to elucidate the tissue distribution and metabolic impact of these dietary fats. By employing both untargeted and targeted lipidomics approaches, they were able to characterize 1026 different lipid molecules. nih.govresearchgate.net The use of deuterated internal standards, such as this compound, would have been crucial in this type of study for ensuring the accuracy of the quantification of hundreds of lipid species across multiple sample types, each with its own unique matrix effects. The study revealed that dietary PUFAs significantly impacted the lipid profiles of metabolic organs like the liver and kidney, while the brain's lipid composition was less affected. nih.govnih.govbohrium.comresearchgate.net

A notable application of a deuterated internal standard for FAEEs is found in a 2003 study by Moore et al., which investigated the prevalence of FAEEs in the meconium of newborns to assess fetal exposure to alcohol. nih.govoup.com FAEEs are non-oxidative metabolites of ethanol (B145695) and their presence in meconium, the first stool of an infant, can serve as a biomarker for maternal alcohol consumption during pregnancy. nih.gov The researchers used solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) to analyze the meconium samples. nih.gov In such a study, a deuterated internal standard like this compound is essential for accurate quantification, as it compensates for any loss of the analyte during the extensive sample preparation process and corrects for variability in the GC-MS analysis. nih.gov The study found FAEEs in a significant percentage of the meconium samples and suggested that a total FAEE concentration above a certain threshold could indicate significant fetal alcohol exposure. nih.govoup.com

These studies underscore the critical role of this compound in facilitating high-quality, quantitative lipidomics research. By providing a reliable internal standard, this compound allows for the accurate measurement of arachidonic acid ethyl ester and other related fatty acid ethyl esters, thereby advancing our understanding of lipid metabolism and aiding in the development of biomarkers for various physiological and pathological states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2 B10853982 Arachidonic Acid-d11 ethyl ester

Properties

Molecular Formula

C22H36O2

Molecular Weight

343.6 g/mol

IUPAC Name

ethyl (5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i1D3,3D2,5D2,6D2,7D2

InChI Key

SNXPWYFWAZVIAU-OPXOPKSRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

Arachidonic Acid D11 Ethyl Ester As a Research Tool in Advanced Biochemical Analysis

Synthetic Methodologies for Isotopic Labeling and Purity Assessment

The synthesis of isotopically labeled lipids, such as Arachidonic Acid-d11 ethyl ester, is a critical process for enabling advanced biochemical analysis. The primary goal is to introduce a stable isotope, in this case, deuterium (B1214612) (d), into the molecule without altering its chemical properties. This allows the labeled compound to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.

A common strategy for producing deuterated fatty acids involves H/D exchange under metal-catalyzed, hydrothermal conditions europa.eu. This method utilizes a deuterium source, such as heavy water (D₂O), and a catalyst to replace hydrogen atoms with deuterium atoms at specific or multiple positions on the fatty acid chain. For this compound, the deuteration is specifically targeted at the terminal end of the molecule, formally named 5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18,19,19,20,20,20-d₁₁ acid, ethyl ester caymanchem.com.

Purity assessment of the final product is paramount to ensure the reliability of subsequent analytical applications. This involves confirming not only the chemical purity but also the isotopic purity and the precise location of the deuterium atoms. Gas chromatography/mass spectrometry (GC/MS) is a powerful technique employed for this purpose iaea.org. It allows for the separation of the deuterated compound and the determination of its mass-to-charge ratio, which confirms the incorporation of the desired number of deuterium atoms. Tandem mass spectrometry (MS/MS) can further provide structural information, confirming the position of the isotopic labels through fragmentation analysis europa.eu. High-performance liquid chromatography (HPLC) is often used as a final purification step to ensure high chemical purity of the synthesized standard.

ParameterMethodPurpose
Chemical Purity High-Performance Liquid Chromatography (HPLC)To separate the target compound from any unreacted starting materials or byproducts.
Isotopic Purity Mass Spectrometry (MS)To determine the percentage of the compound that is correctly labeled with the desired number of deuterium atoms.
Positional Isotopomer Distribution Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm that the deuterium atoms are located at the intended positions within the molecule.

Applications as an Internal Standard in Quantitative Lipid Analysis

This compound is primarily utilized as an internal standard in quantitative lipid analysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to a sample in a known quantity before sample processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS) is the cornerstone of modern lipidomics, offering high sensitivity and selectivity for the detection and quantification of a wide array of lipid species. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS allows for the precise measurement of analytes in complex biological matrices.

In these analyses, this compound serves as an ideal internal standard for the quantification of endogenous arachidonic acid ethyl ester and other related fatty acid ethyl esters caymanchem.com. Because it has a higher mass than the native compound due to the 11 deuterium atoms, it can be easily distinguished in the mass spectrometer. The signal intensity of the deuterated internal standard is used to normalize the signal intensity of the endogenous analyte, allowing for accurate quantification even if there are variations in sample injection volume or ionization efficiency.

The use of deuterated internal standards is crucial for overcoming matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by other components in the sample matrix. Since the internal standard and the analyte co-elute and experience similar matrix effects, the ratio of their signals remains constant, leading to more reliable results.

Liquid Chromatography-Mass Spectrometry Integration for Lipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant platform for comprehensive lipid profiling, a field known as lipidomics. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical lipidomics workflow, a complex lipid extract from a biological sample is injected into the LC system. Different lipid classes are separated based on their polarity. The eluent from the LC column is then introduced into the mass spectrometer. In the mass spectrometer, molecules are ionized, and their mass-to-charge ratios are measured. In tandem MS, specific ions are selected and fragmented to generate characteristic fragment ions, which provides structural information and enhances specificity.

The integration of this compound as an internal standard is essential for accurate and reproducible lipid profiling. By spiking the sample with a known amount of the deuterated standard at the beginning of the sample preparation process, any variability introduced during extraction, derivatization, and analysis can be accounted for. This allows for the relative or absolute quantification of a large number of lipid species across different samples, enabling researchers to identify changes in lipid metabolism associated with various physiological or pathological states.

Analytical StepRole of this compound
Sample Extraction Corrects for analyte loss during the extraction process.
Chromatographic Separation Co-elutes with the analyte, ensuring that both experience similar chromatographic conditions.
Mass Spectrometric Detection Provides a distinct signal at a higher m/z ratio for normalization of the analyte signal, correcting for variations in ionization and detection.

Utility in Stable Isotope Tracing Methodologies for Metabolic Investigations

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest within a biological system. By introducing a stable isotope-labeled compound, such as a deuterated fatty acid, researchers can track its incorporation into downstream metabolites. This provides valuable insights into the dynamics of metabolic pathways.

Isotope labeling is a common practice in metabolomics studies to track the metabolism of exogenously supplied labeled compounds, as they can be differentiated from their endogenous counterparts by the mass shift associated with the label nih.govnih.gov. For instance, cells or organisms can be supplemented with this compound. After a certain period, lipids and other metabolites are extracted and analyzed by mass spectrometry. The presence of the d11-label in various downstream molecules reveals the pathways through which arachidonic acid is processed.

This approach has been instrumental in elucidating the complex metabolic network of arachidonic acid, which is a precursor to a wide range of bioactive lipid mediators, including prostaglandins (B1171923), leukotrienes, and thromboxanes, collectively known as eicosanoids. By tracing the d11-label, researchers can investigate how the metabolism of arachidonic acid is altered in different disease states, such as inflammation and cancer, and how it is affected by therapeutic interventions.

A recent development in this area is the use of dual-isotope deuterium labeling methods. This approach can help to more easily identify labeled species within the complex lipidome by creating a signature doublet peak in the resulting mass spectra nih.govnih.gov.

Investigation of Arachidonic Acid Metabolism Pathways Using Deuterated Ethyl Ester

Tracing of Arachidonic Acid Uptake and Esterification in Biological Systems

Arachidonic Acid-d11 ethyl ester serves as a valuable tracer for investigating how cells and organisms absorb and incorporate this essential fatty acid into their lipid structures. Once introduced, the ethyl ester is hydrolyzed to free arachidonic acid-d11, which then becomes available for various metabolic processes. nih.gov

In cellular models, the uptake and subsequent esterification of deuterated arachidonic acid have been shown to be comparable to that of its non-deuterated counterpart. nih.gov This indicates that the deuterium (B1214612) labeling does not significantly alter the biological handling of the molecule. Following uptake, arachidonic acid is rapidly incorporated into the phospholipid fraction of cell membranes. nih.gov

Studies using techniques like confocal Raman imaging with deuterated arachidonic acid (AA-d8) have allowed for the visualization of its incorporation into newly formed lipid droplets within single endothelial cells. rsc.org This demonstrates the dynamic nature of lipid remodeling in response to an influx of exogenous fatty acids. The ability to track the deuterated label provides direct evidence of the esterification process and the subsequent trafficking of arachidonic acid within the cell.

Interactive Table: Incorporation of Deuterated Arachidonic Acid in Cellular Models

Cellular ModelExperimental ApproachKey FindingsReference
Endothelial CellsConfocal Raman Imaging with AA-d8Visualization of AA-d8 incorporation into newly formed lipid droplets. rsc.org
General Cellular ModelsMetabolic tracing studiesDeuterated AA is taken up and esterified into membrane phospholipids (B1166683) similarly to native AA. nih.gov

In animal models, orally administered deuterated arachidonic acid ethyl ester is efficiently absorbed and distributed throughout various tissues. nih.gov Studies in mice have shown successful incorporation of deuterated arachidonic acid into tissues such as the lungs and gastrointestinal tract. nih.gov This systemic distribution highlights the bioavailability of the ethyl ester form for in vivo studies.

The metabolic fate of the deuterated arachidonic acid can be tracked by analyzing its presence in different lipid pools within various organs. For instance, in rats, arachidonic acid is found in significantly higher percentages in the phospholipid fractions of mammary glands from mid-pregnant animals and in DMBA-induced tumors compared to those from virgin rats. nih.gov While arachidonic acid is not typically found in measurable quantities in the neutral lipid fractions of normal mammary glands, a notable amount appears in the diglyceride fraction of tumors. nih.gov The use of deuterated analogs in such studies allows for a precise determination of how dietary or supplemented arachidonic acid is partitioned and utilized in different physiological and pathological states.

Elucidation of Enzymatic Conversion Pathway Activities

Once incorporated into cellular lipids, free deuterated arachidonic acid can be released by phospholipases and subsequently metabolized by several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov These pathways lead to the production of a wide array of bioactive lipid mediators known as eicosanoids. allergolyon.fr

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). nih.govnih.gov This is the committed step in the biosynthesis of prostanoids, which include prostaglandins (B1171923) and thromboxanes. nih.gov

The use of this compound enables the direct tracking of the formation of deuterated prostanoids. Following its conversion to free arachidonic acid-d11, the COX enzymes metabolize it to deuterated PGH2 (PGH2-d11). This intermediate is then further converted by specific synthases into various deuterated prostaglandins (e.g., PGD2-d11, PGE2-d11, PGF2α-d11) and thromboxanes (e.g., TXA2-d11). nih.govyoutube.com

The ability to detect these deuterated products using mass spectrometry provides a clear and unambiguous measure of the activity of the COX pathway and the specific downstream synthases. nih.gov For example, in cultured human skin fibroblasts, Prostaglandin E2 was identified as the major product of the cyclooxygenase pathway. nih.gov The structural similarity between Prostaglandin D2 and the thromboxane (B8750289) metabolite 11-dehydro Thromboxane B2 has even led to investigations into their potential interconversion. nih.gov

Interactive Table: Major Products of the COX Pathway

PrecursorEnzymeProductBiological Role
Arachidonic AcidCOX-1/COX-2Prostaglandin H2 (PGH2)Intermediate in prostanoid synthesis
Prostaglandin H2Prostaglandin D SynthaseProstaglandin D2 (PGD2)Allergic responses, sleep regulation
Prostaglandin H2Prostaglandin E SynthaseProstaglandin E2 (PGE2)Inflammation, fever, pain
Prostaglandin H2Thromboxane SynthaseThromboxane A2 (TXA2)Platelet aggregation, vasoconstriction

The LOX pathway represents another major route for arachidonic acid metabolism, leading to the production of leukotrienes and lipoxins. allergolyon.frnih.gov Different lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX, can act on arachidonic acid to produce various hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes or lipoxins. nih.govallergolyon.fr

By supplying cells with this compound, researchers can trace its conversion through the LOX pathway. For example, studies in human skin fibroblasts have shown that 15-hydroxyeicosatetraenoic acid (15-HETE) is the primary product of the lipoxygenase pathway. nih.gov The detection of deuterated leukotrienes (e.g., LTB4-d11) and other LOX products provides direct evidence of the activity of this pathway under specific experimental conditions. This approach is invaluable for understanding the role of the LOX pathway in various inflammatory and allergic responses. nih.gov

Lipoxygenase (LOX) Pathway Characterization

Biosynthesis of Deuterated Leukotrienes and Lipoxins

Further metabolism of the initial LOX products from Arachidonic Acid-d11 leads to the biosynthesis of more complex signaling molecules, including deuterated leukotrienes and lipoxins. For instance, 5-HETE-d11 can be further converted to the unstable epoxide Leukotriene A4-d11 (LTA4-d11). LTA4-d11 can then be enzymatically hydrolyzed to form Leukotriene B4-d11 (LTB4-d11) or conjugated with glutathione (B108866) to produce the cysteinyl leukotrienes (LTC4-d11, LTD4-d11, and LTE4-d11).

Similarly, the interaction between different LOX pathways can lead to the formation of deuterated lipoxins. For example, the sequential action of 15-LOX and 5-LOX on Arachidonic Acid-d11 can produce Lipoxin A4-d11 (LXA4-d11) and Lipoxin B4-d11 (LXB4-d11). The ability to track the d11-label through these intricate biosynthetic pathways provides invaluable insights into the regulation of pro-inflammatory and pro-resolving lipid mediator production.

Cytochrome P450 (CYP) Pathway Investigations

The cytochrome P450 (CYP) monooxygenase system represents another critical pathway for arachidonic acid metabolism, yielding a distinct set of bioactive eicosanoids. The use of this compound as a tracer enables detailed investigation into the roles of various CYP isoforms in this metabolic cascade.

Production of Deuterated Epoxyeicosatrienoic Acids (EETs)

CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies, catalyze the epoxidation of the double bonds of arachidonic acid to form epoxyeicosatrienoic acids (EETs). When Arachidonic Acid-d11 is the substrate, the resulting EETs will retain the deuterium label, forming d11-EETs. There are four regioisomeric EETs, and the use of the d11-labeled precursor allows for the study of the regioselectivity of different CYP epoxygenases in various tissues.

Metabolism to Deuterated Dihydroxyeicosatrienoic Acids (DHETs)

EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). The use of this compound allows for the direct measurement of the conversion of d11-EETs to d11-DHETs. This provides a method to assess the activity of sEH in vivo and in vitro and to understand its role in regulating the balance between the often opposing biological activities of EETs and DHETs.

Table 2: Expected Deuterated EET and DHET Metabolites from Arachidonic Acid-d11

Deuterated PrecursorEnzymeExpected Deuterated Metabolite
Arachidonic Acid-d11CYP Epoxygenase5,6-EET-d11, 8,9-EET-d11, 11,12-EET-d11, 14,15-EET-d11
5,6-EET-d11Soluble Epoxide Hydrolase5,6-DHET-d11
8,9-EET-d11Soluble Epoxide Hydrolase8,9-DHET-d11
11,12-EET-d11Soluble Epoxide Hydrolase11,12-DHET-d11
14,15-EET-d11Soluble Epoxide Hydrolase14,15-DHET-d11
Hydroxylation by CYP4A/F Isoforms

In addition to epoxidation, CYP enzymes, particularly those from the CYP4A and CYP4F families, can hydroxylate arachidonic acid at the ω- and (ω-1)-positions to produce hydroxyeicosatetraenoic acids. When Arachidonic Acid-d11 is the substrate, these enzymes will generate deuterated HETEs, such as 20-HETE-d11 and 19-HETE-d11. Since the deuterium labels are at the terminal end of the molecule (positions 16, 17, 18, 19, and 20), the hydroxylation at the C20 position will be directly affected by the presence of deuterium, a phenomenon known as the kinetic isotope effect. This can be exploited to study the reaction mechanisms of these enzymes.

Analysis of Lipid Mediator Signaling Cascades and Enzyme Kinetics

The use of this compound extends beyond simply tracing metabolic pathways. It is a valuable tool for investigating the downstream signaling cascades initiated by the deuterated lipid mediators and for studying the kinetics of the enzymes involved in their biosynthesis.

By introducing d11-labeled eicosanoids into cellular or in vivo models, researchers can track their binding to receptors, their uptake into cells, and their ultimate metabolic fate. This allows for a more precise understanding of the signaling pathways that are activated by specific lipid mediators.

Furthermore, the deuterium substitution in Arachidonic Acid-d11 can influence the rate of enzymatic reactions due to the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and its cleavage is often the rate-limiting step in enzymatic reactions. By comparing the metabolic rates of unlabeled arachidonic acid with that of Arachidonic Acid-d11, researchers can gain insights into the reaction mechanisms of enzymes like lipoxygenases and cytochrome P450s. This information is critical for the design of specific enzyme inhibitors and for understanding how enzyme activity is regulated.

Advanced Lipidomics Approaches Employing Arachidonic Acid D11 Ethyl Ester

Comprehensive Profiling of Arachidonic Acid-Derived Lipid Mediators

The enzymatic metabolism of arachidonic acid gives rise to a diverse family of potent signaling molecules known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). These lipid mediators are involved in a myriad of biological processes, from inflammation and immune responses to cardiovascular function and neurotransmission. Given their structural diversity and often transient nature, the comprehensive and simultaneous analysis of these compounds presents a significant analytical challenge.

The use of deuterated internal standards, such as Arachidonic Acid-d11 ethyl ester, is fundamental to achieving reliable and comprehensive profiling of these mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking a known amount of the deuterated standard into a biological sample at the beginning of the extraction process, it co-elutes with its non-labeled counterparts and serves as an internal reference. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction efficiency and matrix effects.

Research has demonstrated the utility of this approach in the simultaneous quantification of a wide array of arachidonic acid metabolites. For instance, a single LC-MS/MS method can be employed to profile numerous eicosanoids across different metabolic pathways. While this compound is a direct internal standard for arachidonic acid ethyl ester, its structural similarity and analogous behavior during analysis make it a valuable tool for the relative or semi-quantitative profiling of a broader range of eicosanoids when specific deuterated standards for every single metabolite are not available. In such studies, a suite of deuterated standards, often including a deuterated arachidonic acid species, is used to cover the different classes of eicosanoids.

Table 1: Representative Arachidonic Acid-Derived Lipid Mediators Profiled Using Deuterated Internal Standards

ClassMediatorBiological Role
Prostaglandins Prostaglandin E2 (PGE2)Inflammation, fever, pain
Prostaglandin D2 (PGD2)Allergic responses, sleep regulation
Prostaglandin F2α (PGF2α)Uterine contraction, bronchoconstriction
Thromboxanes Thromboxane (B8750289) B2 (TXB2)Platelet aggregation, vasoconstriction
Leukotrienes Leukotriene B4 (LTB4)Neutrophil chemotaxis, inflammation
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)Bronchoconstriction, vascular permeability
Hydroxyeicosatetraenoic Acids (HETEs) 5-HETENeutrophil activation, chemotaxis
12-HETEPlatelet activation, cell migration
15-HETEModulation of inflammation
20-HETEVasoconstriction, regulation of blood pressure
Epoxyeicosatrienoic Acids (EETs) 14,15-EETVasodilation, anti-inflammatory effects

Methodological Considerations in Targeted Lipidomics for Precision Quantification

The primary application of this compound is as an internal standard for the precise and accurate quantification of arachidonic acid ethyl ester and, by extension, other related lipid mediators in targeted lipidomics studies. caymanchem.com The success of such quantitative methods hinges on careful methodological validation to ensure the reliability of the data.

A crucial aspect of this validation is the establishment of a calibration curve. This is typically generated by analyzing a series of standard solutions containing known concentrations of the analyte (e.g., arachidonic acid ethyl ester) and a fixed concentration of the internal standard (this compound). The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. The linearity of this curve over a specific concentration range is a key indicator of the method's suitability for quantification. For instance, a study quantifying various eicosanoids might establish linear ranges from picogram to nanogram levels per milliliter. nih.gov

Another critical parameter is the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For many eicosanoids, which are present at very low levels in biological tissues, achieving low LODs and LOQs is essential. For example, a validated LC-MS/MS method for eicosanoids reported LOQs in the range of 0.048 to 0.44 ng/mL. nih.gov

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant challenge in quantitative mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. acs.org Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects, and the ratio of their signals remains constant, thus ensuring accurate quantification. Studies have shown that the use of deuterated standards can result in recovery rates of over 64.5% and matrix effects ranging from 73.0% to 128.0%, demonstrating the effectiveness of this approach. nih.gov

Table 2: Key Methodological Parameters in Targeted Lipidomics

ParameterDescriptionImportance
Calibration Curve A plot of the response ratio (analyte/internal standard) versus the concentration of the analyte.Establishes the relationship between the measured signal and the analyte concentration, ensuring linearity and a defined quantitative range.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Determines the sensitivity of the method for low-abundance analytes.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Defines the lower boundary for reliable quantitative measurements.
Precision The closeness of agreement between independent measurements of the same sample.Indicates the reproducibility of the method.
Accuracy The closeness of a measured value to the true value.Reflects the trueness of the measurement.
Recovery The percentage of the analyte that is successfully extracted and analyzed from the sample matrix.Assesses the efficiency of the sample preparation process.
Matrix Effect The alteration of the analyte's ionization efficiency due to co-eluting substances from the sample matrix.A major source of error in quantitative analysis; corrected by the use of a stable isotope-labeled internal standard.

Integration with Untargeted Lipidomics for Novel Metabolite Discovery

The integration of targeted and untargeted lipidomics approaches offers a powerful strategy for both quantifying known lipids and discovering novel metabolites. In this integrated workflow, the targeted analysis provides precise quantification of a predefined set of lipids, while the untargeted analysis casts a wider net to identify all detectable lipid species in a sample.

This compound plays a crucial role in the targeted arm of such integrated studies. By providing accurate and reliable quantification of key arachidonic acid metabolites, it helps to build a detailed picture of the known metabolic pathways. This quantitative data can then be used to provide context for the findings from the untargeted analysis.

A study investigating the lipid profiles after dietary intake of polyunsaturated fatty acids utilized an integrated untargeted and targeted lipidomics approach, leading to the characterization of 1026 lipid molecules in various mouse tissues. While the study does not explicitly detail the process of novel metabolite discovery guided by the targeted data, the principle of this integrated approach is to use the robust quantitative data from the targeted analysis to validate and guide the interpretation of the untargeted data.

For instance, if the targeted analysis using this compound reveals a significant change in the concentration of a particular arachidonic acid metabolite, this can trigger a more focused search in the untargeted data for related, but previously uncharacterized, metabolites. The accurate quantification from the targeted analysis provides a strong foundation for building hypotheses about novel metabolic pathways or regulatory mechanisms.

Furthermore, the use of deuterated standards in the targeted analysis can aid in the tentative identification of novel metabolites in the untargeted data. By observing the characteristic isotopic pattern of the deuterated standard and its metabolites, researchers can gain clues about the structure and origin of unknown peaks in the mass spectra. This synergy between targeted and untargeted approaches, facilitated by the use of internal standards like this compound, is a powerful engine for advancing our understanding of the lipidome.

Academic Research Domains Utilizing Arachidonic Acid D11 Ethyl Ester

Research in Immunology and Inflammation Pathway Elucidation

In the fields of immunology and inflammation, arachidonic acid and its metabolites, collectively known as eicosanoids, are key signaling molecules. mdpi.combiocrates.com Arachidonic acid-d11 ethyl ester serves as a crucial tool for tracing the metabolic fate of exogenous arachidonic acid in inflammatory processes.

Stable isotope labeling, including the use of deuterated compounds like this compound, allows researchers to differentiate between exogenously supplied fatty acids and those already present in the cells. nih.govbiorxiv.org This is particularly important in understanding how arachidonic acid is incorporated into cell membranes and subsequently released and metabolized during an inflammatory response. mdpi.com For instance, studies have used deuterated arachidonic acid to investigate the source of arachidonic acid that is metabolized by enzymes like 5-lipoxygenase to produce pro-inflammatory leukotrienes. nih.gov

Research has also explored how deuterated polyunsaturated fatty acids can modulate inflammatory responses. By replacing hydrogen atoms with deuterium (B1214612) at specific positions, the susceptibility of the fatty acid to oxidation can be altered, which in turn can affect the production of inflammatory mediators. mdpi.comnih.gov This approach allows for a "soft" modulation of the inflammatory response, providing insights into the mechanisms of eicosanoid synthesis and their roles in immunity. mdpi.com

A key area of investigation is the role of arachidonic acid in ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation. nih.govbiorxiv.org Dual-isotope labeling methods, which could involve this compound, have been developed to track the metabolism of exogenous arachidonic acid in the context of ferroptosis, helping to elucidate the changes in lipid metabolism associated with this process. nih.govbiorxiv.org

Table 1: Application of this compound in Immunology and Inflammation Research

Research Area Specific Application Key Findings/Insights
Inflammatory Mediator Synthesis Tracing the metabolic fate of arachidonic acid to eicosanoids. mdpi.comnih.gov Elucidates the specific pools of arachidonic acid used for the synthesis of pro-inflammatory molecules like leukotrienes. nih.gov
Modulation of Inflammation Using deuterated arachidonic acid to alter eicosanoid production. mdpi.comnih.gov Demonstrates the potential to control inflammatory responses by modifying the structure of precursor fatty acids. mdpi.com
Ferroptosis Investigating lipid peroxidation and metabolic changes. nih.govbiorxiv.org Helps to understand the role of arachidonic acid incorporation and oxidation in this form of cell death. nih.gov

Studies in Neurobiochemistry and Brain Lipid Metabolism

Arachidonic acid is a major component of neuronal cell membranes and plays critical roles in brain development, synaptic signaling, and neurotransmitter release. nih.govnih.govmdpi.com Its metabolism in the brain is complex and has been implicated in both normal physiological functions and pathological conditions. nih.gov

This compound is utilized in neurobiochemical research to study the dynamics of arachidonic acid in the brain. medchemexpress.com As a stable isotope-labeled internal standard, it aids in the accurate quantification of arachidonic acid ethyl ester, a fatty acid ethyl ester found in the brain, particularly in the context of alcohol intoxication. medchemexpress.com

Research has shown that arachidonic acid itself, as well as its metabolites, can have both neuroprotective and neurotoxic effects. nih.gov It is involved in processes ranging from neurite extension and cell survival to excitotoxicity and neuronal death. nih.gov The use of deuterated tracers helps in understanding the intricate balance of these processes by allowing for the precise measurement of arachidonic acid incorporation into brain lipids and its subsequent metabolic pathways. frontiersin.org

Studies have investigated the role of arachidonic acid in neurodegenerative disorders. For example, altered arachidonic acid metabolism is linked to conditions like polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract (PHARC). frontiersin.org Lipidomics studies using stable isotope labeling can reveal changes in the brain lipidome associated with such diseases. frontiersin.org

Table 2: Research Findings in Neurobiochemistry Utilizing Deuterated Arachidonic Acid

Research Focus Experimental Approach Key Findings
Brain Arachidonic Acid Metabolism Use of stable isotope tracers to follow arachidonic acid incorporation and turnover. frontiersin.org Reveals the dynamic nature of arachidonic acid in the brain and its involvement in various signaling pathways. nih.gov
Neurodegenerative Diseases Lipidomics analysis of brain tissue from disease models. frontiersin.org Identifies alterations in arachidonic acid-derived lipids, providing insights into disease mechanisms. frontiersin.org
Alcohol Intoxication Quantification of fatty acid ethyl esters in the brain. medchemexpress.com Shows that ethyl arachidonate (B1239269) is a major species of fatty acid ethyl ester in the brains of individuals intoxicated with alcohol. medchemexpress.com

Investigations in Toxicology and Xenobiotic Metabolism at the Lipid Level

In toxicology, this compound is an essential tool for studying the impact of toxins and xenobiotics on lipid metabolism. caymanchem.com Its primary use is as an internal standard for the quantification of arachidonic acid ethyl ester, which can be a biomarker for certain exposures, such as fetal alcohol exposure. caymanchem.com

The presence of fatty acid ethyl esters (FAEEs), including arachidonic acid ethyl ester, in meconium (the first stool of a newborn) is considered an indicator of in utero alcohol exposure. caymanchem.com Accurate quantification of these esters is critical for diagnostic purposes, and the use of a deuterated internal standard like this compound ensures the reliability of the analytical methods. caymanchem.comcaymanchem.com

Furthermore, stable isotope-labeled lipidomics can be employed to understand how various toxins induce lipotoxicity. mdpi.com By tracing the metabolism of labeled fatty acids, researchers can investigate how different compounds disrupt lipid metabolism, leading to cellular damage and death. mdpi.com This approach can help elucidate the mechanisms of toxicity for a wide range of substances.

Table 3: Use of this compound in Toxicological Studies

Area of Toxicology Application Significance
Fetal Alcohol Exposure Internal standard for quantifying arachidonic acid ethyl ester in meconium. caymanchem.com Provides a reliable method for identifying newborns exposed to alcohol during gestation. caymanchem.com
Lipotoxicity Studies Tracing the metabolic fate of fatty acids in the presence of toxins. mdpi.com Helps to understand the mechanisms by which toxins disrupt lipid metabolism and cause cell damage. mdpi.com
Xenobiotic Metabolism Investigating the impact of foreign compounds on lipid pathways. caymanchem.com Elucidates how xenobiotics can alter the normal processing of essential fatty acids like arachidonic acid.

Research in Cardiovascular Lipid Biochemistry and Related Pathways

Arachidonic acid and its metabolites are deeply involved in cardiovascular health and disease. researchgate.netmdpi.com They play roles in regulating vascular tone, inflammation, and thrombosis. researchgate.netnih.gov The use of this compound in this field is primarily for its role as an internal standard in lipidomics studies aimed at understanding the complex interplay of lipids in cardiovascular conditions. nih.gov

Research has shown a close correlation between plasma levels of arachidonic acid and markers of cholesterol metabolism, such as total cholesterol, LDL-C, and ApoB. nih.gov Studies using dietary supplementation with arachidonic acid have demonstrated its potential to influence plasma cholesterol levels. nih.gov Stable isotope-labeled standards are crucial for accurately measuring the changes in various lipid species in such studies.

Lipidomics approaches, which benefit from the use of internal standards like this compound, are being used to investigate the link between lipid profiles and cardiovascular diseases like atherosclerosis. mdpi.comnih.gov By providing a detailed picture of the lipidome, these studies can identify potential biomarkers and therapeutic targets for cardiovascular diseases. mdpi.com

The metabolism of arachidonic acid through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways produces a variety of bioactive molecules with diverse effects on the cardiovascular system. researchgate.netmdpi.com Tracing studies with labeled arachidonic acid can help to delineate the specific roles of these different metabolic pathways in both physiological and pathological states. researchgate.net

Table 4: Applications in Cardiovascular Lipid Biochemistry

Research Area Role of Deuterated Arachidonic Acid Key Insights
Cholesterol Metabolism Internal standard for quantifying arachidonic acid and its esters in plasma. nih.gov Helps to establish links between arachidonic acid levels and key markers of cholesterol metabolism. nih.gov
Atherosclerosis Research Facilitates accurate lipidomic profiling of plasma and tissues. nih.gov Contributes to understanding the role of various lipid species in the development of atherosclerosis. nih.gov
Eicosanoid Pathway Analysis Enables tracing of arachidonic acid through different metabolic pathways. researchgate.netmdpi.com Elucidates the specific contributions of COX, LOX, and CYP pathways to cardiovascular regulation. researchgate.net

Future Directions and Methodological Innovations in Deuterated Lipid Research

Development of Enhanced Analytical Strategies for Lipid Metabolomics

The future of lipidomics hinges on the continuous development of more sensitive, specific, and comprehensive analytical methods. Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) is the cornerstone of lipid analysis. nih.govcaymanchem.comnih.gov In this context, deuterated compounds like Arachidonic Acid-d11 ethyl ester play a critical role as internal standards. caymanchem.comcaymanchem.comcaymanchem.com

Stable isotope-labeled lipids are considered the gold standard for absolute quantification in lipidomics. researchgate.net this compound is specifically designed for use as an internal standard for the quantification of its non-deuterated counterpart, arachidonic acid ethyl ester, by GC- or LC-MS. caymanchem.comcaymanchem.com Its utility stems from its chemical similarity to the analyte of interest, yet its increased mass due to the 11 deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This enables precise correction for sample loss during preparation and for variations in ionization efficiency, leading to highly accurate quantification.

Future enhancements in analytical strategies will likely focus on several key areas:

Higher Resolution and Sensitivity: The development of mass spectrometers with ultra-high mass resolution will allow for more precise differentiation between isotopologues and the resolution of complex lipid mixtures. nih.gov This will be crucial for distinguishing the labeled tracer from the endogenous, unlabeled lipid pool with greater accuracy.

Advanced Separation Techniques: Innovations in liquid chromatography, such as the use of novel column chemistries and multidimensional LC, will improve the separation of isomeric and isobaric lipid species. This provides a cleaner signal for the mass spectrometer, reducing ion suppression and improving quantification.

Novel Ionization Methods: Emerging ionization techniques, such as matrix-assisted laser desorption/ionization-2 (MALDI-2) and nano-electrospray ionization (nano-ESI), promise improved sensitivity and spatial resolution. numberanalytics.com These methods could enable the analysis of deuterated lipids in smaller sample volumes, even at the single-cell level.

Automated Data Analysis: A significant bottleneck in lipidomics is the complex data analysis. researchgate.net Future software will need to incorporate sophisticated algorithms for the automated identification and quantification of isotope-labeled species, including the calculation of metabolic fluxes from tracer data. crick.ac.uk

Table 1: Mass Spectrometry Techniques in Deuterated Lipid Analysis
TechniqueDescriptionRole of this compoundFuture Innovations
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds before detection by MS. Often requires derivatization of lipids. nih.govUsed as an internal standard for quantifying arachidonic acid ethyl ester. caymanchem.comcaymanchem.comImproved derivatization methods for broader lipid coverage and enhanced sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates lipids in their native form before MS analysis. The most common technique in lipidomics. nih.govuzh.chServes as a robust internal standard for accurate quantification in complex biological matrices like plasma and brain tissue. caymanchem.comnih.govUltra-high-performance liquid chromatography (UHPLC) and multidimensional LC for superior separation. researchgate.net
Tandem Mass Spectrometry (MS/MS)Fragments ions to provide structural information, enabling specific detection of analytes in a complex mixture (e.g., Selected Reaction Monitoring - SRM). nih.govSpecific mass transitions for the deuterated standard and its non-deuterated counterpart allow for highly selective and sensitive quantification. nih.govUse of high-resolution MS/MS for more detailed structural elucidation and localization of the deuterium label. nih.gov
Imaging Mass Spectrometry (IMS)Provides spatial distribution of molecules, including lipids, directly in tissue sections. nih.govCould potentially be used to trace the spatial distribution of exogenous arachidonic acid metabolism within tissues.Higher spatial resolution and sensitivity to visualize lipid dynamics at a subcellular level. annualreviews.orgnih.gov

Expanding the Scope of Isotopic Tracing in Complex Biological Systems and Networks

Stable isotope tracing is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. researchgate.netnih.gov By introducing a labeled precursor like deuterated arachidonic acid, researchers can follow its metabolic fate, providing a dynamic view of lipid pathways that cannot be obtained from static concentration measurements alone. mdpi.com

Arachidonic acid is a key essential fatty acid and the precursor to a vast array of signaling molecules called eicosanoids. caymanchem.com The ethyl ester form is more lipophilic, which can facilitate its use in dietary studies or for delivery to cultured cells. caymanchem.com Using this compound as a tracer allows scientists to track how exogenous arachidonic acid is incorporated into cellular phospholipids (B1166683) and metabolized through various enzymatic pathways (cyclooxygenase, lipoxygenase, and cytochrome P450). nih.gov

The future of isotopic tracing in lipid research is moving towards greater complexity and a systems-level understanding:

Multi-Tracer Approaches: The simultaneous use of multiple stable isotope tracers (e.g., combining deuterium-labeled fatty acids with ¹³C-labeled glucose or amino acids) will enable the investigation of the interplay between different metabolic networks. nih.gov For instance, researchers could simultaneously track fatty acid metabolism and the pathways that provide the necessary energy and building blocks.

Dynamic Flux Modeling: Current lipidomics often provides a snapshot of lipid levels. The future lies in dynamic lipidomics, which uses kinetic modeling of stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions. crick.ac.ukresearchgate.net This provides a much deeper understanding of how metabolic pathways are regulated in health and disease.

Systems Biology Integration: The data from deuterated lipid tracing will be increasingly integrated with other 'omics' data (genomics, proteomics, transcriptomics). This systems-level approach will allow for the construction of comprehensive models of cellular metabolism, revealing how genetic variations or external stimuli impact lipid networks.

In Vivo Human Studies: Because stable isotopes are non-radioactive and safe, they are well-suited for metabolic studies in humans. nih.govnih.gov Tracers like deuterated fatty acids can be used to study fatty acid oxidation, transport, and storage in various physiological and pathological states, providing crucial insights into metabolic diseases. nih.gov

Table 2: Applications of Isotopic Tracing with Deuterated Lipids
Research AreaApplication of Deuterated TracersExample with this compoundFuture Direction
Metabolic Pathway AnalysisTracing the conversion of a precursor into its downstream metabolites. nih.govTracking the conversion of arachidonic acid into various eicosanoids (prostaglandins, HETEs, EETs). nih.govnih.govMapping entire lipid metabolic networks and their regulatory control points.
Lipid Turnover and HomeostasisMeasuring the rates of synthesis and degradation of specific lipid species. mdpi.comresearchgate.netDetermining the rate at which exogenous arachidonic acid is incorporated into and released from membrane phospholipids.Quantifying lipid fluxes in different cellular compartments and organelles.
Disease Mechanism ResearchInvestigating alterations in lipid metabolism associated with diseases like cancer, metabolic syndrome, and neurodegenerative disorders. numberanalytics.commdpi.comStudying how inflammation or other disease states alter the metabolic pathways of arachidonic acid.Identifying novel therapeutic targets by pinpointing dysregulated enzymatic steps in lipid metabolism.
Nutritional ScienceFollowing the absorption, distribution, and metabolism of dietary fatty acids.Administering the tracer as part of a diet to study how dietary arachidonic acid is utilized by the body. caymanchem.comPersonalized nutrition strategies based on an individual's lipid metabolic profile.

Q & A

Q. What is the primary application of Arachidonic Acid-d11 ethyl ester in lipidomics research?

this compound is widely used as a stable isotopically labeled internal standard for quantifying endogenous arachidonic acid ethyl esters in lipidomic analyses. Its deuterated structure (11 deuterium atoms) enables precise differentiation from endogenous analogs via mass spectrometry, minimizing matrix interference. Researchers typically spike known concentrations into biological samples (e.g., plasma, tissues) during extraction to normalize recovery rates and correct for instrument variability .

Q. What are the recommended storage conditions and handling protocols for this compound?

The compound is supplied as an ethanol solution and should be stored at -20°C in airtight containers to prevent degradation. Before use, gently vortex the solution to ensure homogeneity. For solvent substitution (e.g., replacing ethanol with DMSO), evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in the desired solvent to avoid oxidation. Solubility in DMSO or dimethylformamide is approximately 100 mg/ml .

Q. How can researchers verify the purity and isotopic integrity of this compound?

Batch-specific certificates of analysis (CoA) should be reviewed for purity (≥98%) and deuterium enrichment. Confirmatory analyses include:

  • LC-MS/MS : Monitor the [M+H]+ ion (m/z 332.5 → 315.5 for unlabeled vs. m/z 343.5 → 326.5 for deuterated).
  • NMR : Assess deuterium incorporation at specific carbon positions (e.g., C-5,8,11,14) via ²H-NMR or ¹H-NMR peak splitting patterns .

Advanced Research Questions

Q. How can deuterated ethyl esters be integrated into studies on lipid trafficking and enzymatic hydrolysis?

To track esterase-mediated liberation of arachidonic acid, incorporate this compound into cell culture media or in vitro enzyme assays. Post-incubation, extract lipids and quantify free deuterated arachidonic acid via LC-MS. This approach isolates enzyme-specific activity (e.g., phospholipase A2) from background hydrolysis, as endogenous esters lack deuterium labels. Note that ethyl esters’ lipophilicity enhances cellular uptake compared to free acids, mimicking physiological lipid transport .

Q. What methodological considerations apply to solvent substitution during experimental preparation?

Ethanol removal must be performed under inert conditions (nitrogen atmosphere) to prevent oxidative degradation. After evaporation, immediately add the target solvent (e.g., DMSO) and confirm solubility via dynamic light scattering (DLS) to detect aggregates. For in vivo studies, ensure residual ethanol is <0.1% to avoid solvent toxicity .

Q. How might isotopic effects influence enzyme kinetics in assays using deuterated substrates?

Deuterium’s higher mass and bond strength can alter substrate-enzyme binding, particularly in enzymes like cyclooxygenase-2 (COX-2) or lipoxygenases. To mitigate kinetic isotope effects (KIEs):

  • Compare reaction rates between deuterated and non-deuterated substrates.
  • Use lower substrate concentrations (≤10 µM) to avoid saturation artifacts.
  • Validate findings with complementary techniques (e.g., fluorescent probes) .

Q. What strategies optimize the separation of deuterated ethyl esters in supercritical fluid chromatography (SFC)?

SFC with CO2-methanol modifiers (e.g., 5–15% methanol) achieves baseline separation of deuterated and non-deuterated esters. Adjust column temperature (35–45°C) and backpressure (120–150 bar) to balance resolution and run time. Validate separation using standards spiked into complex matrices (e.g., liver homogenates) .

Q. How should researchers resolve contradictions in deuterium distribution data across batches?

Batch-to-batch variability in deuterium labeling (e.g., incomplete deuteration at C-11) can skew quantification. Address this by:

  • Requesting detailed isotopic purity reports from suppliers.
  • Performing high-resolution mass spectrometry (HR-MS) to map deuterium positions.
  • Normalizing data using a secondary internal standard (e.g., ¹³C-labeled analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.